molecular formula C23H21BrO7 B15111350 tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

Cat. No.: B15111350
M. Wt: 489.3 g/mol
InChI Key: KWWZGJVBWHMXAF-UWVJOHFNSA-N
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Description

tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a complex organic compound that features a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate, can be achieved through several methods. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions. This protocol allows for Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction .

Industrial Production Methods: Industrial production of tert-butyl esters often employs continuous flow processes due to their scalability and efficiency. These methods typically involve the use of flow microreactors, which provide better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl esters, including tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate, undergo various chemical reactions such as oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which is influenced by its steric hindrance and electronic properties .

Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include tert-butyl hydroperoxide for oxidation reactions and various nucleophiles for substitution reactions. Reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of tert-butyl esters depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized organic compounds .

Scientific Research Applications

tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of tert-butyl esters on biological systemsIn industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl ({(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can be compared with other tert-butyl esters and related compounds. Similar compounds include tert-butyl acetate, tert-butyl benzoate, and tert-butyl carbamate.

Properties

Molecular Formula

C23H21BrO7

Molecular Weight

489.3 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C23H21BrO7/c1-23(2,3)31-20(25)11-28-16-4-5-17-18(9-16)30-19(21(17)26)8-13-6-15(24)7-14-10-27-12-29-22(13)14/h4-9H,10-12H2,1-3H3/b19-8-

InChI Key

KWWZGJVBWHMXAF-UWVJOHFNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2

Origin of Product

United States

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